
BDP FL hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BDP FL hydrazide is a bright and photostable dye commonly used in fluorescence microscopy and fluorescence polarization assays. It is known for its high quantum yield and excellent photostability, making it a valuable tool in various scientific research applications. The hydrazide group in this compound allows for easy conjugation with carbonyl compounds such as aldehydes and ketones .
准备方法
Synthetic Routes and Reaction Conditions
BDP FL hydrazide is synthesized through a series of chemical reactions involving the introduction of a hydrazide group to the BDP FL dye. The synthesis typically involves the following steps:
Formation of BDP FL Dye: The initial step involves the synthesis of the BDP FL dye, which is a boron-dipyrromethene (BODIPY) derivative. This step includes the reaction of pyrrole with a boron-containing reagent under controlled conditions.
Introduction of Hydrazide Group: The BDP FL dye is then reacted with hydrazine or a hydrazine derivative to introduce the hydrazide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
BDP FL hydrazide undergoes various chemical reactions, including:
Conjugation Reactions: The hydrazide group reacts with carbonyl compounds (aldehydes and ketones) to form hydrazone bonds. .
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, and hydrazine derivatives.
Conditions: Reactions are typically carried out in polar organic solvents such as DMSO or DMF at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are hydrazone derivatives, which are used in various labeling and detection applications .
科学研究应用
BDP FL hydrazide is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe for detecting carbonyl compounds in chemical reactions.
Biology: Employed in fluorescence microscopy for imaging cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent sensors and assays for quality control and research .
作用机制
BDP FL hydrazide exerts its effects through the formation of hydrazone bonds with carbonyl compounds. The hydrazide group reacts with aldehydes and ketones to form stable hydrazone linkages, which can be detected through fluorescence. The high quantum yield and photostability of this compound make it an excellent choice for fluorescence-based applications .
相似化合物的比较
Similar Compounds
BDP 581/591 hydrazide: Another BODIPY derivative with similar properties but different emission spectra.
Cyanine5.5 amine: A far-red emitting fluorescent dye with an amino group for conjugation.
TAMRA azide: A fluorescent dye with an azide group for click chemistry applications
Uniqueness of BDP FL Hydrazide
This compound stands out due to its high quantum yield, excellent photostability, and suitability for FAM channel applications. Its ability to form stable hydrazone bonds with carbonyl compounds makes it a versatile tool in various scientific research fields .
属性
分子式 |
C14H18BClF2N4O |
|---|---|
分子量 |
342.58 g/mol |
IUPAC 名称 |
[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H |
InChI 键 |
YNMWMJPDWBHUBG-UHFFFAOYSA-N |
规范 SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


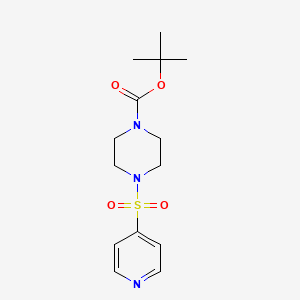
![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
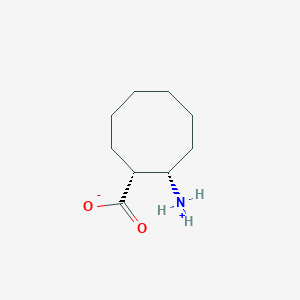

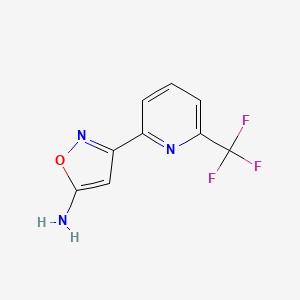
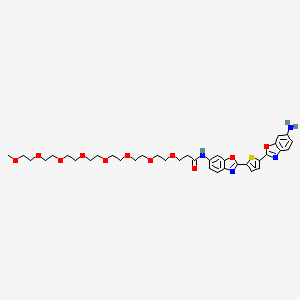

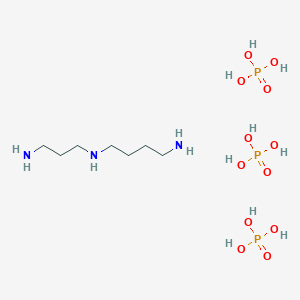
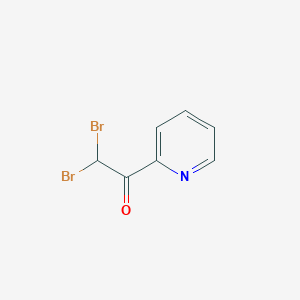

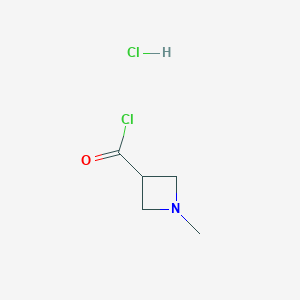
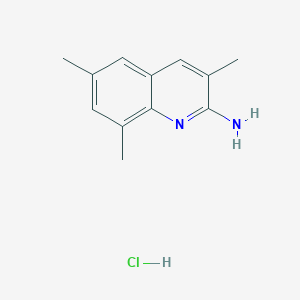

![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
